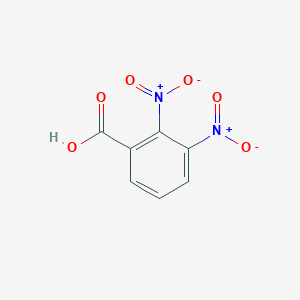

2,3-Dinitrobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBTDBGTNZOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934265 | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15147-64-5 | |

| Record name | 15147-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dinitrobenzoic Acid

Advanced Synthetic Routes for 2,3-Dinitrobenzoic Acid

The preparation of this compound is not achievable through the direct nitration of benzoic acid, which predominantly yields 3,5-Dinitrobenzoic acid due to the meta-directing nature of the carboxyl group. quora.comwikipedia.orgyoutube.com Consequently, alternative and more advanced synthetic strategies are required.

Multi-step Reaction Sequences for Selective Synthesis

One of the most effective methods to achieve the specific 2,3-dinitrated structure involves a multi-step sequence starting from a precursor where the substitution pattern is already established. A historical and effective route begins with 3-Nitrotoluene (B166867). This process unfolds in two key stages:

Nitration of 3-Nitrotoluene : The first step involves the nitration of 3-nitrotoluene. The existing nitro group at the 3-position directs the incoming nitro group primarily to the 2- and 6-positions. This results in a mixture of dinitrotoluene isomers, including the desired 2,3-dinitrotoluene (B167053).

Oxidation : The subsequent step is the oxidation of the methyl group of the isolated 2,3-dinitrotoluene to a carboxylic acid, yielding this compound. chemicalbook.com

This multi-step approach circumvents the regioselectivity issues associated with the direct nitration of benzoic acid by building the desired substitution pattern on a different aromatic core before introducing the carboxylic acid functionality.

Oxidation of Dinitrotoluene Isomers in this compound Production

The oxidation of the methyl group on a dinitrotoluene isomer is a common strategy for producing dinitrobenzoic acids. nih.goviarc.fr For the synthesis of this compound, the direct precursor is 2,3-dinitrotoluene (2,3-DNT). The oxidation transforms the methyl group into a carboxyl group while leaving the nitro-substituted aromatic ring intact.

To improve the efficiency and selectivity of the oxidation of dinitrotoluenes, various catalytic systems have been investigated. While specific data for 2,3-DNT is scarce, studies on related isomers provide insight into effective catalytic methods. For example, the oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzoic acid has been successfully carried out using a catalyst system of cobalt(II) acetate (B1210297) in acetic acid with an ozone-oxygen mixture at 30°C, achieving a yield of 73.8%. lookchem.com

Cobalt(II) acetate is a precursor to catalysts used in various oxidation reactions. wikipedia.org In the presence of strong oxidants like ozone, it is believed that Co(II) is oxidized to Co(III), which is the active catalytic species that facilitates the oxidation of the methyl group. wikipedia.orgnih.gov Such advanced oxidation processes (AOPs) represent a promising route for converting dinitrotoluene isomers to their corresponding carboxylic acids under relatively mild conditions.

Nitration of Benzoic Acid Derivatives with Site-Specific Control

Direct nitration of benzoic acid is an unsuitable method for preparing the 2,3-isomer because the carboxyl group is a deactivating meta-director, leading to the formation of 3-nitrobenzoic acid and, upon further nitration, 3,5-dinitrobenzoic acid. quora.comtruman.edu

Achieving site-specific control to yield the 2,3-isomer requires starting with a benzoic acid derivative that directs the incoming nitro groups appropriately. A plausible, though challenging, route is the nitration of o-nitrobenzoic acid. In this case, the carboxyl group directs meta (to the 5-position) and the existing nitro group also directs meta (to the 5-position) and ortho (to the 3-position). This would likely result in a mixture of 2,5-dinitrobenzoic acid and the desired this compound, which would then require separation. The synthesis of 2,5-dinitrobenzoic acid from o-nitrobenzoic acid is a known procedure, highlighting the feasibility of this general approach, although it often requires fractional crystallization to separate the resulting isomers. orgsyn.org

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via the synthetic routes described involves well-understood reaction mechanisms.

Electrophilic Aromatic Substitution (Nitration) : The nitration of an aromatic ring, such as in the conversion of 3-nitrotoluene or o-nitrobenzoic acid, proceeds via an electrophilic aromatic substitution mechanism. In a mixture of concentrated nitric and sulfuric acids, the highly electrophilic nitronium ion (NO₂⁺) is generated. This ion is then attacked by the electron-rich pi system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com The regiochemical outcome is determined by the stability of this intermediate, which is influenced by the electronic effects of the substituents already on the ring. Finally, a base (such as a water molecule) removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity. youtube.com

Side-Chain Oxidation : The oxidation of the methyl group of 2,3-dinitrotoluene to a carboxylic acid is a multi-step process. The reaction typically proceeds through the formation of a dinitrobenzyl alcohol intermediate, which is then further oxidized to a dinitrobenzaldehyde. nih.goviarc.fr The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid, this compound. Each of these steps involves the removal of hydrogen atoms and the addition of oxygen atoms, often facilitated by a catalytic system.

Comparison of Synthetic Efficiencies and Selectivities Across Different Methods

The choice of synthetic route for this compound involves a trade-off between the number of steps, availability of starting materials, and the selectivity of the reactions. The efficiencies of the primary methods are compared below.

| Synthetic Method | Starting Material | Key Advantages | Key Disadvantages | Selectivity | Overall Efficiency |

|---|---|---|---|---|---|

| Multi-step from 3-Nitrotoluene | 3-Nitrotoluene | High regiochemical control; avoids isomeric mixtures of the final product. | Multi-step process; requires separation of dinitrotoluene isomers after the first step. | High | Moderate; dependent on the yield of two separate reactions and the efficiency of intermediate purification. |

| Oxidation of 2,3-Dinitrotoluene | 2,3-Dinitrotoluene | Direct, single-step conversion to the final product. | Starting material (2,3-DNT) is a minor isomer (≈1.5%) in technical mixtures, making it difficult and expensive to obtain in pure form. | High (for the oxidation step itself) | Low, if starting from mixed dinitrotoluenes due to the low abundance and potential for selective oxidation of other isomers. google.com |

| Nitration of o-Nitrobenzoic Acid | o-Nitrobenzoic Acid | Starts from a readily available benzoic acid derivative. | Leads to a mixture of isomers (e.g., 2,3- and 2,5-dinitrobenzoic acid) that are difficult to separate. orgsyn.org | Low | Low; requires challenging purification steps (like fractional crystallization) that significantly reduce the isolated yield of the pure 2,3-isomer. |

Reaction Mechanisms and Chemical Transformations Involving 2,3 Dinitrobenzoic Acid

Reactivity of the Nitro Groups in 2,3-Dinitrobenzoic Acid

The two nitro groups attached to the benzene (B151609) ring are powerful electron-withdrawing groups, a characteristic that governs the reactivity of the aromatic system. vedantu.comlibretexts.org Their influence stems from both inductive effects (through the sigma bonds) and resonance effects (through the pi system).

The benzene ring in this compound is significantly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing strength of two nitro groups and a carboxylic acid group pulls electron density away from the ring, making it a poor nucleophile. vedantu.comallen.in Consequently, reactions with electrophiles, such as nitration or halogenation, require harsh conditions and proceed much slower than with benzene.

When such reactions do occur, the substitution is directed to the meta position relative to all three existing substituents. The nitro group is a meta-directing deactivator. allen.inquora.com The positive charges in the resonance structures of the intermediate carbocation (the sigma complex) are located at the ortho and para positions relative to the nitro group. This destabilizes the intermediates for ortho and para attack. The meta position, by avoiding this direct destabilization, becomes the most favorable site for electrophilic attack.

Conversely, the electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring.

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the nitro groups would strongly activate positions 4, 5, and 6 for nucleophilic attack if a good leaving group (e.g., a halide) were present at one of those sites.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of aromatic carboxylic acids, primarily involving the acidic proton and the carbonyl group.

Esterification is a fundamental reaction of the carboxylic acid group, converting it into an ester. This can be achieved through several methods.

Fischer Esterification: This is the acid-catalyzed reaction between the carboxylic acid and an alcohol. truman.edu The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. byjus.com

Reaction with Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate esterification under milder conditions by activating the carboxylic acid.

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols to form esters.

A significant application of this reaction is in polymer modification. Polymers containing hydroxyl groups, such as poly(2-hydroxyethyl methacrylate), can be chemically modified by esterification with this compound. This process grafts the dinitrobenzoyl moiety onto the polymer backbone, altering its chemical and physical properties for various applications.

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | truman.edu |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Catalyst (e.g., DMAP) | Room temperature, anhydrous solvent | |

| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol, Base (e.g., Pyridine) | Two-step process, often at low to room temperature | wikipedia.org |

Similar to esterification, the carboxylic acid group can react with ammonia (B1221849) or primary/secondary amines to form amides. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.org Therefore, more efficient methods are commonly employed.

Use of Coupling Reagents: Condensing agents such as DCC are effective for forming amide bonds by activating the carboxylic acid for nucleophilic attack by the amine. googleapis.com

Via Acid Chlorides: The most common laboratory method involves converting the carboxylic acid to its corresponding acid chloride with thionyl chloride or a similar reagent. google.comyoutube.com The highly reactive acid chloride then readily reacts with an amine, often in the presence of a base to neutralize the HCl byproduct, to yield the amide. google.com

These reactions lead to the formation of this compound amide derivatives, a class of compounds explored for various applications. google.comsphinxsai.com

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine, Base (e.g., Pyridine, Triethylamine) | Two-step process, often performed at 0°C to room temperature | google.com |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | Room temperature, anhydrous solvent | googleapis.com |

| Direct Thermal Amidation | Amine | High temperatures (e.g., >150°C) with water removal | rsc.org |

Reductive Transformations of this compound

The nitro groups of this compound are readily susceptible to reduction, which can be controlled to yield different products. The complete reduction of both nitro groups results in the formation of 2,3-diaminobenzoic acid, a valuable synthetic intermediate.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). researchgate.net This method is generally clean and efficient. The catalytic hydrogenation of 2,4,6-trinitrobenzoic acid has been shown to proceed through a complex series of reactions, potentially forming intermediates like hydroxyamines. researchgate.net

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Under carefully controlled conditions, it is possible to achieve selective reduction of one nitro group over the other or to obtain partial reduction products like nitroso or hydroxylamine (B1172632) derivatives. The reduction of the carboxylic acid group to an alcohol requires much stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), and is less common in the presence of easily reducible nitro groups. wikipedia.org

| Reducing Agent/System | Primary Product | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | 2,3-Diaminobenzoic acid | Common catalytic hydrogenation method. | researchgate.net |

| Fe, HCl | 2,3-Diaminobenzoic acid | Classic metal-acid reduction. | |

| Sn, HCl | 2,3-Diaminobenzoic acid | Another common metal-acid system. | |

| LiAlH₄ | (2,3-Diaminophenyl)methanol | Reduces both nitro groups and the carboxylic acid. Requires careful control. | wikipedia.org |

Electrochemical Reduction Mechanisms

The electrochemical reduction of dinitroaromatic compounds typically proceeds in a stepwise manner, with the nitro groups being reduced sequentially. While specific studies on the electrochemical reduction of this compound are not extensively documented, the behavior of other isomers, such as 3,5-Dinitrobenzoic acid (3,5-DNBA), offers a probable model for its reduction mechanism.

Voltammetric studies of 3,5-DNBA have shown that it produces two distinct reduction peaks. This indicates a two-step reduction process, where each nitro group is reduced independently. The process is generally irreversible, particularly in acidic media, and is controlled by diffusion of the analyte to the electrode surface.

The proposed mechanism for the electrochemical reduction of a dinitrobenzoic acid involves the sequential reduction of the two nitro groups. In the first step, one nitro group is reduced to a hydroxylamine derivative. This is followed by the reduction of the second nitro group, also to a hydroxylamine group. Further reduction can lead to the formation of amino groups. The general pathway can be summarized as follows:

First Reduction Step: One nitro group (-NO₂) is reduced to a hydroxylamine group (-NHOH).

Second Reduction Step: The second nitro group is subsequently reduced to a hydroxylamine group.

Further Reduction: The hydroxylamine groups can be further reduced to amino groups (-NH₂).

Studies on 3-nitrobenzoic acid have also shed light on the initial stages of this process, showing a three-electron process leading to a nitroso group intermediate. This suggests that the reduction of each nitro group in this compound likely proceeds through similar intermediate stages.

Table 1: Electrochemical Reduction Characteristics of Dinitrobenzoic Acid Isomers (Analogous Data)

| Parameter | Observation for 3,5-Dinitrobenzoic Acid | Probable Implication for this compound |

|---|---|---|

| Number of Reduction Peaks | Two irreversible peaks | Sequential reduction of the two nitro groups |

| Controlling Factor | Diffusion-controlled process | Reaction rate is dependent on mass transport |

| Effect of pH | Peak potentials shift with pH | Proton availability influences the reduction process |

| Proposed Intermediates | Hydroxylamine derivatives | Formation of 2-amino-3-nitrobenzoic acid and/or 3-amino-2-nitrobenzoic acid |

Bioreduction and Metabolite Formation

Under anaerobic conditions, the primary transformation pathway for dinitroaromatic compounds is the reduction of the nitro groups. For instance, studies with sewage effluent have shown that 3,5-Dinitrobenzoic acid is slowly transformed under anaerobic conditions to an aminonitrobenzoic acid. This suggests that microorganisms are capable of reducing one of the nitro groups to an amino group.

Based on this, it is highly probable that the bioreduction of this compound would lead to the formation of one of two primary metabolites:

2-Amino-3-nitrobenzoic acid

3-Amino-2-nitrobenzoic acid

The specific isomer formed would depend on the enzymatic machinery of the microorganisms involved. It has been observed that aromatic amines, the products of nitro group reduction, can persist under certain environmental conditions.

Table 2: Potential Bioreduction Metabolites of this compound

| Parent Compound | Potential Metabolite | Transformation Process |

|---|---|---|

| This compound | 2-Amino-3-nitrobenzoic acid | Reduction of the nitro group at position 3 |

| This compound | 3-Amino-2-nitrobenzoic acid | Reduction of the nitro group at position 2 |

Photochemical and Advanced Oxidation Processes involving this compound

Formation as a Byproduct in the Degradation of Other Nitroaromatic Compounds

While not a primary focus of many studies, dinitrobenzoic acids can be formed as intermediate byproducts during the degradation of more complex nitroaromatic compounds. For example, computational studies on the degradation of 2,4-dinitrotoluene (B133949) (DNT) through advanced oxidation processes (AOPs) have shown that 2,4-dinitrobenzoic acid is a likely intermediate. This occurs through a series of oxidation steps where the methyl group of DNT is sequentially oxidized to an alcohol, an aldehyde, and finally a carboxylic acid.

A similar pathway can be postulated for the formation of this compound from the degradation of 2,3-dinitrotoluene (B167053). The oxidation of the methyl group would lead to the formation of this compound before further degradation occurs.

Degradation Pathways and Intermediate Products

The degradation of this compound, particularly through advanced oxidation processes (AOPs), is expected to proceed via the action of highly reactive species such as hydroxyl radicals (•OH). These processes are designed to mineralize organic pollutants into simpler inorganic compounds like carbon dioxide, water, and nitrate (B79036) ions.

Studies on the photodegradation of the related compound 4-chloro-3,5-dinitrobenzoic acid (CDNBA) provide valuable insights into the likely degradation pathways of this compound. The degradation of CDNBA by AOPs, such as UV/H₂O₂ and vacuum UV (VUV) photolysis, has been shown to be an efficient method for its mineralization.

The degradation is initiated by the attack of hydroxyl radicals on the aromatic ring. This can lead to a variety of intermediate products, although in many AOPs, these intermediates are transient and rapidly degraded. For CDNBA, the process leads to the release of chloride and nitrate ions. It is expected that the degradation of this compound would similarly lead to the release of nitrate ions as the nitro groups are cleaved from the aromatic ring.

The complete mineralization of the aromatic ring would result in the formation of carbon dioxide and water. However, incomplete oxidation could lead to the formation of smaller organic acids, such as oxalic acid and formic acid, before complete mineralization is achieved.

Table 3: Postulated Degradation Products of this compound in Advanced Oxidation Processes

| Initial Reactant | Oxidizing Species | Potential Intermediate Products | Final Mineralization Products |

|---|---|---|---|

| This compound | Hydroxyl Radicals (•OH) | Hydroxylated dinitrobenzoic acids, Nitrophenols, Oxalic acid, Formic acid | Carbon Dioxide (CO₂), Water (H₂O), Nitrate ions (NO₃⁻) |

Applications in Advanced Organic Synthesis and Materials Science

2,3-Dinitrobenzoic Acid as a Building Block in Complex Molecule Synthesis

The strategic placement of two electron-withdrawing nitro groups and a carboxylic acid functional group makes this compound a unique starting material for constructing intricate molecular architectures. The reactivity of this compound is governed by these functional groups, allowing for modifications to both the aromatic ring and the carboxyl group.

Aromatic nitro compounds are crucial intermediates in the synthesis of many drugs and pharmaceutically active molecules. nih.gov The nitro groups can be reduced to form amino groups, which are fundamental components of numerous drug scaffolds. While related isomers such as 3,5-dinitrobenzoic acid and 3,4-dinitrobenzoic acid are documented as important intermediates in the production of pharmaceuticals, chemimpex.comgoogle.comgoogle.com specific examples detailing the direct use of this compound in the synthesis of named pharmaceutical compounds are not extensively covered in the available literature. However, its structural motifs suggest potential applicability in creating substituted anilines and benzamides of interest in medicinal chemistry.

Similar to its role in pharmaceuticals, dinitrobenzoic acid derivatives are valuable in the agrochemical sector. The 3,4- and 3,5-isomers of dinitrobenzoic acid are noted as valuable intermediates for plant protective agents. chemimpex.comgoogle.com The synthesis of novel herbicides often involves complex aromatic cores where the functional groups present on precursors like dinitrobenzoic acids can be elaborated to achieve the desired biological activity. researchgate.netnih.gov Despite the utility of its isomers, specific applications of this compound as a direct precursor in the synthesis of commercial herbicides are not prominently detailed in readily accessible research.

The synthesis of dyes and pigments frequently relies on aromatic compounds, particularly those containing nitro and amino groups, which can act as or be converted into chromophores and auxochromes. For instance, 3,5-dinitrobenzoic acid is recognized as an important intermediate in the manufacturing of dyes. chemimpex.comgoogle.com The conversion of the nitro groups on the this compound ring into other functional groups could, in principle, lead to the formation of colored compounds. Additionally, derivatives of benzoic acid, such as hydrazones, can themselves be pigments. wikipedia.org However, specific examples of dyes or pigments synthesized directly from this compound are not widely reported.

A significant application of carboxylic acids in organic synthesis is their conversion into hydrazides and subsequent reaction to form hydrazones. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, formed by the reaction of a hydrazine (B178648) or hydrazide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

The synthesis proceeds in two main steps:

Hydrazide Formation: this compound can be converted to its corresponding acyl chloride or ester, which then reacts with hydrazine (N₂H₄) to form 2,3-dinitrobenzohydrazide.

Hydrazone Synthesis: The resulting 2,3-dinitrobenzohydrazide can then undergo a condensation reaction with a wide range of aldehydes and ketones to yield the corresponding N-acylhydrazone derivatives. uobaghdad.edu.iq

This reaction is a well-established method for creating new molecular entities with potential biological activities. For example, a study on the closely related isomer, 3,5-dinitrobenzohydrazide, demonstrated its successful reaction with various sulfonate compounds to produce a series of novel N-acylhydrazones with anticholinesterase and antioxidant properties. researchgate.net This highlights the utility of the dinitrobenzohydrazide scaffold as a platform for generating diverse derivatives.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Hydrazide (e.g., derived from this compound) | Aldehyde or Ketone | N-acylhydrazone | organic-chemistry.orguobaghdad.edu.iq |

| 3,5-Dinitrobenzohydrazide | Aryl Sulfonate Compound | N-acylhydrazone | researchgate.net |

These hydrazone derivatives are valued in medicinal chemistry for their wide spectrum of biological activities, including antibacterial, antifungal, and antitumoral properties. uobaghdad.edu.iq

Role in Metal-Organic Frameworks (MOFs) Synthesis and Functional Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. d-nb.info Carboxylic acids are among the most common and effective organic linkers used for the synthesis of MOFs due to their ability to form strong coordinate bonds with metal centers. rroij.comwpi.edu

The general synthesis of MOFs often involves a solvothermal reaction, where the metal salt and the carboxylic acid linker are heated in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF), leading to the self-assembly and crystallization of the porous framework. rroij.comyoutube.com The structure, pore size, and functionality of the resulting MOF are dictated by the geometry of the metal cluster and the length and chemical nature of the organic linker. d-nb.info

While a vast number of carboxylic acids have been employed to create a diverse range of MOFs, the specific use of this compound as a primary organic linker in the synthesis of MOFs is not extensively documented in the reviewed literature. The presence of the nitro groups could potentially influence the electronic properties of the framework or serve as sites for post-synthetic modification, making it an interesting but less-explored candidate for MOF synthesis.

Development of Novel Materials with Specific Optical or Electronic Properties

While extensive research has been conducted on the nonlinear optical (NLO) and electronic properties of other isomers like 3,5-dinitrobenzoic acid and 4-nitrobenzoic acid, specific studies detailing the use of this compound for these applications are not widely available in published literature.

The general principle for organic NLO materials involves molecules with strong electron-donating and electron-accepting groups, connected by a π-conjugated system, which leads to significant molecular hyperpolarizability. Nitroaromatic compounds, including dinitrobenzoic acids, fit this general profile due to the strong electron-withdrawing nature of the nitro groups. It is theorized that this compound could form charge-transfer complexes that exhibit interesting optical or electronic behaviors. However, without specific experimental data and research findings, its performance and potential in materials such as organic semiconductors, dyes for solar cells, or electro-optic materials remain speculative. ias.ac.in

Further research and computational studies would be necessary to determine the specific optical and electronic characteristics of materials derived from this compound and to create detailed data tables of their properties.

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of this compound from complex mixtures. Both high-performance liquid chromatography and gas chromatography are utilized, often in conjunction with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of non-volatile and thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reverse-phase HPLC is a common approach for dinitrobenzoic acid isomers. In this mode, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as phosphoric acid or formic acid to ensure the analyte is in its protonated form. sielc.com

Table 1: Representative HPLC Conditions for Dinitrobenzoic Acid Isomers

| Parameter | Condition | Reference |

| Column | Reverse-Phase C18 | sielc.comrsc.org |

| Mobile Phase | Acetonitrile and acidified water (e.g., with phosphoric or formic acid) | sielc.com |

| Detection | UV-Vis | researchgate.net |

| Example Retention Time | 2,4-Dinitrobenzoic acid: 6.4 min | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. colostate.edu

Common derivatization methods for carboxylic acids include:

Alkylation: This process, often esterification, replaces the acidic proton with an alkyl group. Reagents like diazomethane (B1218177) or N,N-Dimethylformamide dimethyl acetal (B89532) can be used to form methyl esters. researchgate.net

Silylation: This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The ease of derivatization follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

After derivatization, the resulting compound can be analyzed by GC, typically using a capillary column and a detector such as a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). While specific GC parameters for derivatized this compound are not detailed in the available literature, methods for other nitroaromatic compounds serve as a guide.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte. MS is often coupled with chromatographic techniques (LC-MS or GC-MS) to analyze complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. uab.edu For carboxylic acids, negative ion mode is often preferred due to the acidic nature of the proton. uab.edu

The fragmentation behavior of dinitrobenzoic acids in ESI-MS/MS is influenced by the position of the nitro groups. Common fragmentation pathways for nitroaromatic carboxylic acids include decarboxylation (loss of CO₂) and the loss of nitro groups (as NO or NO₂). nih.gov The presence of adjacent functional groups ("ortho effects") can lead to characteristic fragmentation patterns, which can be used to distinguish between isomers. nih.gov For instance, the fragmentation of some dinitrobenzoic acid isomers is known to be influenced by thermal decarboxylation in the ion source. nih.gov

Table 2: Expected Ions and Fragments for this compound in ESI-MS

| Ion/Fragment | Description | Ionization Mode |

| [M-H]⁻ | Deprotonated molecule | Negative |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecule | Negative |

| [M-H-NO]⁻ | Loss of nitric oxide from the deprotonated molecule | Negative |

| [M-H-NO₂]⁻ | Loss of nitrogen dioxide from the deprotonated molecule | Negative |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for the analysis of non-volatile organic molecules. In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. wikipedia.org

For the analysis of dinitrobenzoic acids, MALDI-MS is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. researchgate.net The choice of matrix is critical for successful MALDI analysis. Nitrobenzoic acid derivatives themselves, such as 3-hydroxy-2-nitrobenzoic acid, have been explored as oxidizing matrices for in-source decay studies of peptides. acs.org The analysis of a mixture of m-nitrobenzoic acid and 3,5-dinitrobenzoic acid by MALDI has shown clear signals for the deprotonated anions of both acids. researchgate.net This suggests that MALDI-MS is a viable technique for the analysis of this compound.

Voltammetric Studies for Electrochemical Characterization

Voltammetric techniques are used to study the electrochemical properties of this compound, specifically the reduction of its nitro groups. These methods involve applying a potential to an electrode and measuring the resulting current.

The electrochemical behavior of nitroaromatic compounds is characterized by the irreversible reduction of the nitro groups. For dinitro compounds like 3,5-dinitrobenzoic acid, cyclic voltammetry typically shows two distinct irreversible reduction peaks, corresponding to the reduction of each nitro group. researchgate.net The reduction process is generally diffusion-controlled. researchgate.net

Studies on related compounds like m-nitrobenzoic acid and 3,5-dinitrobenzoic acid have been conducted using glassy carbon electrodes. researchgate.netresearchgate.net The reduction mechanism involves the transfer of multiple electrons and protons to convert the nitro group to a hydroxylamine (B1172632) and subsequently to an amine group. The exact peak potentials are dependent on the pH of the solution. researchgate.net Based on these studies, it is expected that this compound would also exhibit two irreversible reduction peaks corresponding to the stepwise reduction of its two nitro groups.

Analytical Methodologies for this compound and Related Compounds

Biological and Biochemical Research on Dinitrobenzoic Acid Derivatives General and Specific to 2,3 Dinitrobenzoic Acid

Interactions with Biological Systems

The biological activities of various nitroaromatic derivatives have been documented, with many exhibiting antimicrobial properties.

Antimicrobial and Cytotoxic Effects : Research into derivatives such as 2-[(2-nitro-1-phenylalkyl)thio]benzoic acids has demonstrated both antibacterial and antifungal activities. tubitak.gov.tr These compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi, including Candida albicans. tubitak.gov.tr Some derivatives showed greater antifungal activity than the reference compound ketoconazole. tubitak.gov.tr The general mechanism of action for many nitroaromatic drugs involves the reduction of the nitro group, which is central to their antimicrobial and toxicological effects. scielo.br This reduction can generate reactive species that damage cellular components like DNA. nih.gov

Enzyme Inhibition : Specific derivatives of nitrobenzoic acid have been shown to act as enzyme inhibitors. For example, 2-nitro-5-thiosulfobenzoic acid has been identified as a novel and specific inhibitor of Deoxyribonuclease I (DNase I). researchgate.net

Inflammatory Response : In studies of inflammatory conditions, trinitrobenzene sulfonic acid is used to induce colitis in animal models, indicating that certain nitroaromatics can trigger significant inflammatory responses. Research has shown that the enzyme indoleamine 2,3-dioxygenase (IDO) plays a role in down-regulating this inflammatory response. nih.gov

While extensive research exists for isomers like 3,5-dinitrobenzoic acid and other nitroaromatics, specific biological interaction data for 2,3-dinitrobenzoic acid is not widely detailed in the available literature. hmdb.ca However, the general principles of nitroaromatic bioactivity, driven by the chemistry of the nitro group, provide a framework for understanding its potential biological roles. scielo.br

| Compound/Derivative Class | Observed Biological Activity | Target Organism/System | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acids | Antibacterial and Antifungal | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | tubitak.gov.tr |

| General Nitroaromatics | Antimicrobial, Antiprotozoal, Toxic | Various pathogens and cellular systems | scielo.br |

| 2-Nitro-5-thiosulfobenzoic acid | Specific inhibition of DNase I | Bovine pancreatic DNase I | researchgate.net |

| Trinitrobenzene sulfonic acid | Induction of colitis (inflammatory response) | Mouse models | nih.gov |

Biochemical Pathways and Enzyme Interactions (e.g., Decarboxylases)

The metabolic fate and biochemical interactions of dinitrobenzoic acids are largely governed by enzymes that can process nitroaromatic compounds and benzoic acid structures. Key enzyme families involved are nitroreductases and decarboxylases.

Nitroreductase Activity: Bacterial nitroreductases are enzymes that catalyze the reduction of nitro groups on aromatic compounds, a critical step in their metabolism and bioactivation. oup.com These enzymes are typically classified as Type I (oxygen-insensitive) or Type II (oxygen-sensitive). oup.com Type I nitroreductases, which are better studied, sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives using NAD(P)H as an electron donor. oup.com

A notable example is the 2-nitrobenzoate (B253500) 2-nitroreductase (NbaA) from Pseudomonas fluorescens strain KU-7. This enzyme transforms 2-nitrobenzoic acid and 2,4-dinitrobenzoic acid into their corresponding 2-hydroxylamine compounds. nih.gov A key finding is that under oxidizing conditions, NbaA's substrate specificity can switch from 2-nitrobenzoic acid to 2,4-dinitrobenzoic acid. nih.govasm.org The enzyme was unable to reduce the 3,5-dinitrobenzoic acid isomer, highlighting the importance of the nitro group positioning for enzyme-substrate recognition. asm.org The activity of NbaA on this compound has not been specifically reported.

| Substrate | Enzyme Activity | Product | Reference |

|---|---|---|---|

| 2-Nitrobenzoic acid | Active | 2-hydroxylaminobenzoic acid | nih.gov |

| 2,4-Dinitrobenzoic acid | Active (under oxidizing conditions) | 4-nitro-2-hydroxylaminobenzoic acid | nih.gov |

| 3,5-Dinitrobenzoic acid | Inactive | N/A | asm.org |

| This compound | Not Reported | Not Reported | N/A |

Decarboxylase Interactions: Decarboxylation is another significant biochemical reaction for benzoic acid derivatives. While enzymatic decarboxylation of this compound itself is not well-documented, studies on related dinitrobenzoate ions provide insight into the chemical feasibility of this pathway. The decarboxylation of substituted dinitrobenzoate ions, such as 4-substituted 2,6-dinitrobenzoates, has been shown to proceed through a mechanism involving the loss of carbon dioxide in a rate-determining step to form a substituted aryl anion, which is then rapidly protonated by the solvent. acs.org

Chemical decarboxylation reactions have also been explored. For instance, the decarboxylative coupling of 2,6-dinitrobenzoic acid with iodobenzene (B50100) derivatives using a copper(I) oxide catalyst yields 2,6-dinitrobiphenyls. actachemscand.org Similarly, 2,4-dinitrobenzoic acid can undergo decarboxylation as part of a condensation reaction. sigmaaldrich.com These studies demonstrate that the carboxyl group of dinitrobenzoic acids can be removed, a process that could potentially be catalyzed by specific decarboxylase enzymes in biological systems.

Modulation of RNA Modifications

Post-transcriptional RNA modifications are crucial for regulating gene expression and cellular function. nih.gov These chemical alterations, such as N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C), are dynamically installed, removed, and recognized by specific proteins categorized as "writers," "erasers," and "readers," respectively. nih.gov The field of epitranscriptomics investigates how these modifications influence RNA stability, translation, and localization. nih.gov

The enzymes that mediate RNA modifications have emerged as potential therapeutic targets, particularly in oncology. stormtherapeutics.com Consequently, there is significant interest in discovering small molecule inhibitors that can modulate the activity of these enzymes. technologypublisher.comaacrjournals.org Research has led to the development of inhibitors for various RNA-modifying enzymes, including RNA cytosine methyltransferases (e.g., NSUN1, NSUN2) and RNA demethylases (e.g., FTO, ALKBH5). nih.govtechnologypublisher.com

However, a review of the scientific literature does not indicate that this compound or its derivatives have been specifically identified as modulators of RNA modifications. While the search for small molecule inhibitors of RNA-modifying enzymes is an active and promising area of research, there are currently no documented studies demonstrating a direct interaction or inhibitory effect of this compound on the enzymes responsible for RNA methylation or other modifications.

Future Research Directions and Emerging Applications of 2,3 Dinitrobenzoic Acid

Novel Synthetic Approaches and Green Chemistry Principles

The pursuit of environmentally benign and efficient synthetic routes for 2,3-Dinitrobenzoic acid and its derivatives is a significant area of future research. Current methodologies often involve harsh conditions and the use of hazardous reagents. masterorganicchemistry.com The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on waste reduction, energy efficiency, and the use of renewable resources.

One promising approach is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of quinoxalines using this compound as a starting material. The use of microwave energy aligns with green chemistry principles by offering a more energy-efficient alternative to conventional heating methods.

Further research is anticipated in the following areas:

Biocatalysis : The use of enzymes or whole-cell systems for nitration reactions is a burgeoning field. acs.orgharvard.edugoogle.commdpi.com Biocatalytic processes offer high selectivity under mild conditions, potentially providing a sustainable route to this compound.

Continuous Flow Chemistry : The application of continuous flow reactors in the synthesis of nitroaromatic compounds is gaining traction. mdpi.com This technology offers enhanced safety, better process control, and scalability, making it an attractive option for the industrial production of this compound and its derivatives.

Photocatalysis : Exploring light-driven catalytic systems for the synthesis of nitroaromatic compounds could provide a novel and sustainable manufacturing pathway.

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Microwave-Assisted | Reduced reaction times, improved energy efficiency | Demonstrated in the synthesis of derivatives. |

| Biocatalysis | High selectivity, mild reaction conditions | A potential future green synthesis route. |

| Continuous Flow | Enhanced safety, scalability, and process control | Applicable for industrial-scale production. |

| Photocatalysis | Use of light as a sustainable energy source | A novel area for exploration in nitroaromatic synthesis. |

Advanced Spectroscopic Techniques and In-Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound necessitates the use of advanced spectroscopic techniques and in-situ monitoring. Process Analytical Technology (PAT) is a framework that integrates real-time analytical measurements into manufacturing processes to ensure quality and efficiency. adragos-pharma.comresearchgate.netpearrl.eu The adoption of PAT in the production of nitroaromatic compounds is a key area for future development.

Operando spectroscopy , which involves the characterization of materials during a chemical reaction, offers invaluable insights into catalyst behavior and reaction pathways. youtube.comrsc.orglehigh.edu Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be employed for in-situ monitoring of the synthesis of this compound, providing real-time data on reactant consumption and product formation.

Future research will likely focus on:

Advanced Nuclear Magnetic Resonance (NMR) Techniques : The use of sophisticated 1D and 2D NMR methods for the unambiguous structural characterization of this compound and its derivatives, as well as for studying reaction intermediates. semanticscholar.orgipb.ptresearchgate.netmdpi.comresearchgate.net

In-situ Crystallization Monitoring : Employing techniques like in-situ FTIR to monitor the crystallization process of this compound, allowing for better control over crystal morphology and purity.

| Spectroscopic Technique | Application in this compound Research | Potential Benefits |

| Operando Raman/FTIR | Real-time monitoring of synthesis and catalytic reactions. | Enhanced understanding of reaction mechanisms and kinetics. |

| Advanced NMR | Detailed structural elucidation and isomer differentiation. | Unambiguous characterization of complex molecules. |

| In-situ FTIR | Monitoring of crystallization processes. | Improved control over crystal properties. |

Computational Design of this compound-based Materials

Computational modeling and simulation are becoming indispensable tools in the rational design of new materials with tailored properties. The application of these methods to this compound opens up possibilities for designing novel energetic materials, functional polymers, and metal-organic frameworks (MOFs).

Machine learning and Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties and toxicity of nitroaromatic compounds. nih.govmdpi.comnih.govresearchgate.netazolifesciences.com These in silico approaches can accelerate the discovery of new materials by screening large virtual libraries of compounds based on this compound as a building block.

Key future research directions include:

Design of Energetic Materials : Utilizing molecular modeling to design and predict the performance and sensitivity of new energetic materials derived from this compound. d-nb.inforesearchgate.netresearchgate.netelsevier.com

Metal-Organic Frameworks (MOFs) : The computational design of MOFs incorporating this compound as a linker, with potential applications in gas storage, separation, and catalysis. mit.edunih.govbohrium.comnih.govmdpi.com

Predictive Toxicology : Employing computational models to assess the potential environmental and health impacts of new this compound-based materials early in the design phase.

| Computational Approach | Application Area | Desired Outcome |

| Machine Learning/QSAR | Predictive modeling of properties and toxicity. | Rapid screening and identification of promising new compounds. |

| Molecular Modeling | Design of energetic materials. | Development of safer and more efficient energetic materials. |

| MOF Design | Creation of novel porous materials. | Materials with tailored properties for specific applications. |

Exploration of New Catalytic Functions

While primarily known as a chemical intermediate, recent studies have indicated the potential for this compound to function as a catalyst. Its electron-withdrawing nitro groups and acidic carboxylic acid moiety can facilitate various chemical transformations.

One notable emerging application is its use as a co-catalyst in organocatalysis . Research has shown that in combination with a primary organocatalyst, this compound can enhance the enantioselectivity of certain reactions. This opens up a new avenue for its application in asymmetric synthesis, a critical area in the pharmaceutical and fine chemical industries.

Future research is expected to explore:

Brønsted Acid Catalysis : Investigating the potential of this compound to act as a Brønsted acid catalyst in various organic reactions.

Metal Complex Catalysis : The synthesis and catalytic evaluation of metal complexes incorporating this compound as a ligand.

Photocatalysis : Exploring the photocatalytic properties of materials derived from or incorporating this compound.

Environmental Impact Mitigation and Sustainable Chemistry

The environmental fate and potential toxicity of nitroaromatic compounds are of significant concern. Future research on this compound will undoubtedly focus on developing strategies to mitigate its environmental impact and integrating it into more sustainable chemical processes.

Biodegradation of nitroaromatic compounds by microorganisms is a key area of research for the remediation of contaminated sites. nih.govsemanticscholar.orgnih.govrsc.orgresearchgate.net Identifying and engineering microbes capable of degrading this compound could provide a cost-effective and environmentally friendly solution for its removal from soil and water.

Other important areas of investigation include:

Advanced Oxidation Processes (AOPs) : The application of AOPs, such as ozonation, Fenton processes, and photocatalysis, for the efficient degradation of this compound in wastewater. wikipedia.orgresearchgate.netmdpi.comsemanticscholar.orgnih.gov

Adsorption : The use of low-cost adsorbents like biochar and activated carbon for the removal of this compound from aqueous solutions. nih.govmdpi.comunipi.it

Life Cycle Assessment (LCA) : Conducting comprehensive LCAs for the production and use of this compound to identify areas for improving its sustainability profile.

| Mitigation Strategy | Description | Potential Benefit |

| Biodegradation | Use of microorganisms to break down the compound into less harmful substances. | Environmentally friendly and potentially low-cost remediation. |

| Advanced Oxidation | Chemical processes that generate highly reactive radicals for degradation. | Rapid and effective removal from wastewater. |

| Adsorption | Use of porous materials to capture the compound from water. | Simple and cost-effective water treatment method. |

| Life Cycle Assessment | Holistic evaluation of the environmental impact of the compound's lifecycle. | Identification of opportunities for sustainability improvements. |

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for 2,3-dinitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of benzoic acid derivatives. For example, controlled nitration of 2-nitrobenzoic acid using mixed sulfuric/nitric acid at low temperatures (0–5°C) can yield this compound. Optimization includes monitoring reaction time to avoid over-nitration and using recrystallization (e.g., ethanol/water) for purification. Analytical techniques like HPLC or TLC (silica gel, ethyl acetate/hexane mobile phase) confirm purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies nitro (asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups.

- NMR : H NMR (DMSO-d₆) shows aromatic protons as multiplets (δ 8.5–9.0 ppm), while C NMR confirms carbonyl (δ ~170 ppm) and nitro-substituted carbons.

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ion (m/z ~210). Calibration with internal standards improves accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Storage in airtight containers at 2–8°C prevents degradation. In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve crystal packing and nitro group orientation in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.5418 Å) at 100 K provides high-resolution data. SHELXL (via Olex2) refines structures, with attention to anisotropic displacement parameters for nitro groups. Challenges include managing π-π stacking and hydrogen-bonding networks, which influence polymorphism. Differential Scanning Calorimetry (DSC) complements crystallography by identifying phase transitions .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MEP) maps, highlighting electrophilic regions (nitro groups). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λₘₐₐ values. Solvent effects (e.g., PCM model for ethanol) refine accuracy. Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How do nitro groups influence the acid dissociation constant (pKa) of this compound compared to monosubstituted analogs?

- Methodological Answer : Potentiometric titration in aqueous ethanol (50% v/v) at 25°C determines pKa. The electron-withdrawing nitro groups lower pKa (~1.2–1.5) relative to benzoic acid (pKa ~4.2). Comparative studies with 3-nitrobenzoic acid isolate positional effects. UV-Vis pH titrations (200–400 nm) validate protonation states .

Q. What mechanisms govern this compound’s reactivity in Mitsunobu or esterification reactions?

- Methodological Answer : In Mitsunobu reactions, the acid acts as a nucleophile with DIAD/TPP, forming esters via SN2 displacement. Optimize enantioselectivity using chiral alcohols and low temperatures (0°C). For esterification, H₂SO₄ catalysis in refluxing ethanol (78°C) achieves >90% yield. Monitor by H NMR for ester proton signals (δ 4.0–4.5 ppm) .

Q. Which chromatographic techniques ensure high-purity isolation of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) separates impurities. For TLC, silica GF254 plates with chloroform/methanol (9:1) resolve spots (Rf ~0.4). Column chromatography (silica, ethyl acetate/hexane) scales purification. Purity >99% is confirmed by melting point consistency (204–208°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。